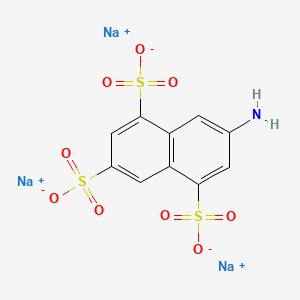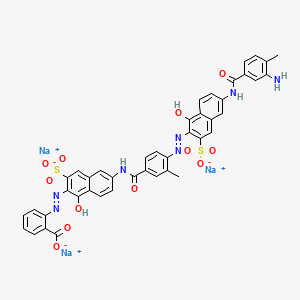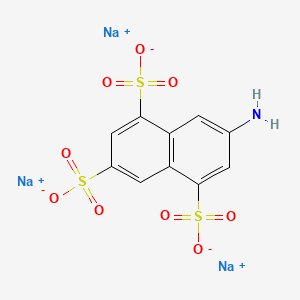![molecular formula C8H5N7O2 B14469523 2-[(Azidocarbonyl)amino]benzoyl azide CAS No. 65325-59-9](/img/structure/B14469523.png)
2-[(Azidocarbonyl)amino]benzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Azidocarbonyl)amino]benzoyl azide is an organic compound with the molecular formula C8H5N7O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidocarbonyl)amino]benzoyl azide typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the stability of the azide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Azidocarbonyl)amino]benzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted into an isocyanate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Applications De Recherche Scientifique
2-[(Azidocarbonyl)amino]benzoyl azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Azidocarbonyl)amino]benzoyl azide involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl azide: Similar structure but lacks the additional azidocarbonyl group.
Phenyl azide: Contains an azide group attached to a phenyl ring but lacks the carbonyl functionality.
Acyl azides: General class of compounds containing azide groups attached to acyl groups.
Uniqueness
2-[(Azidocarbonyl)amino]benzoyl azide is unique due to the presence of both azidocarbonyl and benzoyl azide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
65325-59-9 |
|---|---|
Formule moléculaire |
C8H5N7O2 |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
2-(carbonazidoylamino)benzoyl azide |
InChI |
InChI=1S/C8H5N7O2/c9-14-12-7(16)5-3-1-2-4-6(5)11-8(17)13-15-10/h1-4H,(H,11,17) |
Clé InChI |
RWKBRXYFCQGHBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])NC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)




![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)






